molecular formula C18H21NO4S2 B4389654 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B4389654
M. Wt: 379.5 g/mol
InChI Key: BRCOEANZRYNGKR-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxy and thienyl substituents, contributing to its distinctive properties and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell. This inward flow of potassium ions makes the cell less likely to fire an action potential, thus reducing neuronal excitability.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, reducing the likelihood of an action potential and thus decreasing neuronal excitability.

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. Initial studies suggest that it displaysnanomolar potency as a GIRK1/2 activator and has improved metabolic stability over other similar compounds . This suggests that it may have good bioavailability, although further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and benzamide intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include thionyl chloride, methoxybenzoyl chloride, and various thienyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide and thienyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thienyl-substituted molecules. Examples are:

  • N-(3-thienyl)-4-methoxybenzamide
  • N-(1,1-dioxidotetrahydro-2-thienyl)-4-methoxybenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-13-7-9-24-17(13)11-19(15-8-10-25(21,22)12-15)18(20)14-3-5-16(23-2)6-4-14/h3-7,9,15H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCOEANZRYNGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 3
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 5
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

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